Navigating a Niche Scaffold: A Technical Guide to 5-Bromobenzimidazole-7-carbaldehyde for Advanced Research
Navigating a Niche Scaffold: A Technical Guide to 5-Bromobenzimidazole-7-carbaldehyde for Advanced Research
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Utility, and Strategic Application of 5-Bromobenzimidazole-7-carbaldehyde.
The Benzimidazole Core: A Privileged Scaffold in Modern Drug Discovery
The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, celebrated for its remarkable biological activity.[1][2][3][4] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including enzymes and receptors, with high affinity.[1][2] This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer therapies.[5][6][7] The inherent properties of the benzimidazole scaffold, such as its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, make it an exceptional platform for rational drug design.[1][2]
The subject of this guide, 5-Bromobenzimidazole-7-carbaldehyde, is strategically functionalized to maximize its utility as a synthetic intermediate. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, alkyl, or alkynyl substituents. The carbaldehyde at the 7-position is a reactive functional group amenable to a wide range of transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, further expanding the accessible chemical space.
Proposed Synthesis and Commercial Availability of Precursors
Given the absence of 5-Bromobenzimidazole-7-carbaldehyde in major chemical catalogs, a reliable synthetic route is paramount for its utilization. A common and effective method for the synthesis of benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with an aldehyde or carboxylic acid.[8][9][10]
A plausible and efficient synthetic pathway for 5-Bromobenzimidazole-7-carbaldehyde is proposed below. This multi-step synthesis would likely begin with a commercially available, or readily synthesized, brominated and nitrated benzene derivative, followed by selective reduction and cyclization.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Bromobenzimidazole-7-carbaldehyde.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes
This general protocol, adapted from established literature, illustrates the core cyclization step.[11]
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Substituted aldehyde (1.0 eq)
-
Methanol (or another suitable solvent)
-
Catalyst (e.g., cobalt (II) acetylacetone, 0.05 eq)[11]
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1 mmol), the substituted o-phenylenediamine (1.05 mmol), and methanol (5 mL).
-
To this solution, add the catalyst (0.05 mmol) and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic phases with water and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from hot methanol or by column chromatography to obtain the pure benzimidazole derivative.
Protocol 2: Characterization of the Final Product
Objective: To confirm the identity and purity of the synthesized 5-Bromobenzimidazole-7-carbaldehyde.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The proton spectrum is expected to show characteristic signals for the aldehyde proton, the imidazole N-H proton, and the aromatic protons on the benzene ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis should be performed to assess the purity of the final compound. A purity of >95% is generally required for use in biological assays.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the C=O stretch of the aldehyde and the N-H stretch of the imidazole.
Strategic Applications in Research and Development
The unique trifunctional nature of 5-Bromobenzimidazole-7-carbaldehyde opens up a multitude of possibilities for its application in drug discovery and materials science.
Logical Flow of Synthetic Utility
Caption: Synthetic utility of 5-Bromobenzimidazole-7-carbaldehyde's functional groups.
In Drug Discovery:
-
Scaffold for Kinase Inhibitors: The benzimidazole core is present in several kinase inhibitors. The functional handles on 5-Bromobenzimidazole-7-carbaldehyde allow for the systematic exploration of the chemical space around this privileged scaffold to develop potent and selective kinase inhibitors.
-
Antimicrobial Agents: Benzimidazole derivatives have well-documented antimicrobial and antifungal properties.[12] This scaffold can be elaborated to generate novel compounds for combating drug-resistant pathogens.
-
Antiviral Compounds: The structural similarity to purine nucleosides makes benzimidazoles attractive candidates for the development of antiviral drugs.[5]
In Materials Science:
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the benzimidazole core, combined with the potential for extending conjugation through cross-coupling reactions, makes this scaffold a candidate for the development of novel materials for OLEDs.
-
Sensors: The imidazole nitrogen atoms can act as binding sites for metal ions, and derivatization of the scaffold could lead to the development of selective chemosensors.
Summary of Commercially Available Analogs and Precursors
While 5-Bromobenzimidazole-7-carbaldehyde itself is not commercially available, a variety of related structures and potential precursors can be sourced from chemical suppliers. This information is crucial for planning the synthesis of the target compound and for comparative studies.
| Compound Name | CAS Number | Potential Role |
| 5-Bromo-1H-benzimidazole | 4887-88-1 | Core structure for derivatization |
| 4-Bromobenzaldehyde | 1122-91-4 | Potential starting material for synthesis |
| 2-Amino-3-bromobenzaldehyde | 145123-24-6 | Potential precursor |
| 4-Amino-3-bromobenzaldehyde | 42580-44-9 | Potential precursor |
| 4-Bromo-2-(dimethylamino)benzaldehyde | 1030863-12-7 | Functionalized benzaldehyde |
Conclusion
5-Bromobenzimidazole-7-carbaldehyde represents a potent, yet underexploited, building block for the synthesis of novel compounds in medicinal chemistry and materials science. While its commercial unavailability presents a challenge, this guide provides a clear roadmap for its synthesis, characterization, and strategic application. By leveraging the privileged benzimidazole core and its versatile functional groups, researchers can unlock new avenues for the discovery and development of next-generation therapeutics and advanced materials.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. [Link]
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. ResearchGate. [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science. [Link]
-
Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science Publishers. [Link]
-
Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Wiley Online Library. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]
-
Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. RSC Advances. [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. PMC. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor. [Link]
-
(PDF) Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate. [Link]
-
Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. Innovare Academic Sciences. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
-
Synthesis and Medicinal Applications of Benzimidazoles: An Overview. ResearchGate. [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry. [Link]
-
ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. ThaiScience. [Link]
-
Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Formylation of Amines. MDPI. [Link]
-
A green synthesis of benzimidazoles. Indian Journal of Chemistry. [Link]
-
4-Bromo Benzaldehyde. Pacific Biochem Private Limited. [Link]
-
4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. [Link]
-
4-amino-2-bromobenzaldehyde Price. Chemsrc. [Link]
-
5-Bromo-1H-benzimidazole. Oakwood Chemical. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Decarboxylative formylation of aryl halides with glyoxylic acid by merging organophotoredox with palladium catalysis. Organic Chemistry Frontiers. [Link]
-
Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. [Link]
Sources
- 1. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. thaiscience.info [thaiscience.info]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
